![molecular formula C6H7N3O B12360366 2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)
2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-f][1,2,4]triazin-4-ol is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring. The unique arrangement of nitrogen atoms within the rings contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-f][1,2,4]triazin-4-ol can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of pyrrolo[1,2-f][1,2,4]triazin-4-ol typically involves scalable and efficient synthetic routes. A notable example is the synthesis of this compound as a key intermediate in the production of antiviral drugs like remdesivir . The process involves the use of readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach, resulting in a high overall yield .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-f][1,2,4]triazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The nitrogen atoms in the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolo[1,2-f][1,2,4]triazin-4-one, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
Pyrrolo[1,2-f][1,2,4]triazin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolo[1,2-f][1,2,4]triazin-4-ol involves its interaction with specific molecular targets and pathways. In the context of kinase inhibition, the compound binds to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy . Additionally, as an antiviral agent, it targets viral RNA polymerase, inhibiting viral replication .
Comparison with Similar Compounds
Pyrrolo[1,2-f][1,2,4]triazin-4-ol can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound shares a similar fused ring structure but differs in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with applications in medicinal chemistry, particularly in the development of kinase inhibitors.
The uniqueness of pyrrolo[1,2-f][1,2,4]triazin-4-ol lies in its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H7N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-3,8H,4H2,(H,7,10) |
InChI Key |
QNYVGOPGJIFVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C2=CC=CN2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


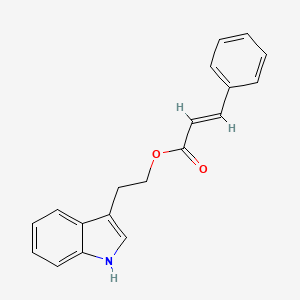
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)

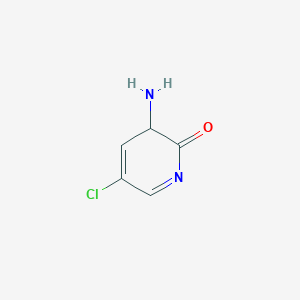
![4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)
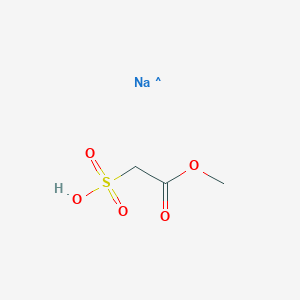
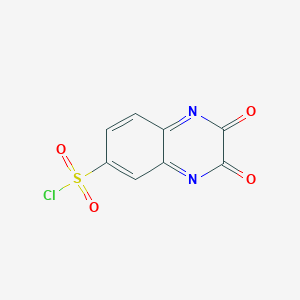
![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)
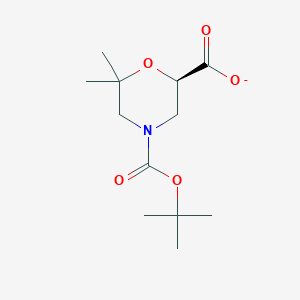
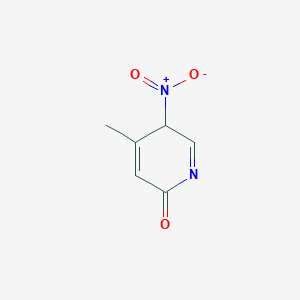
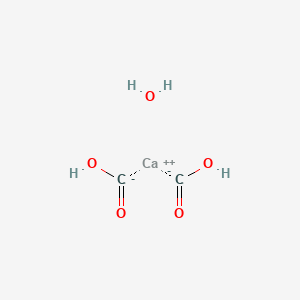
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)
